molecular formula C14H22O3 B1581854 2,5-Furandione, 3-(decenyl)dihydro- CAS No. 25447-83-0

2,5-Furandione, 3-(decenyl)dihydro-

Cat. No.: B1581854
CAS No.: 25447-83-0
M. Wt: 238.32 g/mol
InChI Key: JVKGGERSFUBGEE-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(decenyl)dihydro- (CAS 62568-81-4), also known as 2-decenylsuccinic anhydride, is a high-purity chemical reagent designed for advanced research and development applications . This compound, with the molecular formula C14H22O3 and a molecular weight of 238.32 g/mol, belongs to the class of mono-alkenyl substituted succinic anhydrides, characterized by a reactive anhydride ring coupled with a hydrophobic decenyl chain . Its primary research value lies in its dual functionality; the cyclic anhydride group is highly reactive towards nucleophiles, enabling covalent bonding with hydroxyl or amine groups, while the long alkenyl chain facilitates hydrophobic interactions and compatibility with organic polymers . In scientific research, this compound is primarily investigated as a key intermediate and modifying agent in polymer science. It is extensively used in the synthesis and modification of polymers, such as polylactic acid (PLA) composites, where it acts as a compatibilizer to improve the dispersion and adhesion between calcium carbonate fillers and the polymer matrix, thereby enhancing the composite's mechanical properties . The mechanism of action involves a ring-opening reaction of the succinic anhydride moiety, which can form ester or amide linkages, effectively grafting the alkenyl chain onto polymer backbones or filler surfaces . Researchers also utilize this anhydride in surface treatment technologies and in the development of specialty surfactants, where its molecular structure allows for tailored surface-active properties . It is critical for researchers to note that this compound is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be observed, and the material should be stored under controlled conditions to prevent moisture-induced hydrolysis of the reactive anhydride functionality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dec-9-enyloxolane-2,5-dione
Source PubChem
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InChI

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h2,12H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKGGERSFUBGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948324
Record name 3-(Dec-9-en-1-yl)oxolane-2,5-dione
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Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25447-83-0
Record name 2,5-Furandione, 3-(decen-1-yl)dihydro-
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Record name 2,5-Furandione, 3-(decen-1-yl)dihydro-
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Record name 3-(Dec-9-en-1-yl)oxolane-2,5-dione
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Record name 3-(decenyl)dihydrofuran-2,5-dione
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Chemical Reactivity and Transformation Pathways of 2,5 Furandione, 3 Decenyl Dihydro

Anhydride (B1165640) Ring Opening Reactions

The five-membered anhydride ring in 2,5-Furandione, 3-(decenyl)dihydro- is inherently strained and contains two electrophilic carbonyl carbons, making it highly susceptible to attack by nucleophiles. These reactions result in the opening of the anhydride ring to form derivatives of succinic acid.

Nucleophilic Additions

The core reactivity of the anhydride group involves its reaction with nucleophilic species, leading to the formation of new amide and ester linkages.

The reaction of 2,5-Furandione, 3-(decenyl)dihydro- with ammonia (B1221849) or primary and secondary amines, a process known as aminolysis, yields the corresponding N-substituted succinamic acid derivatives. libretexts.orglibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl groups of the anhydride. libretexts.org The initial product is a mono-amide carboxylic acid. milliken.com

This reaction is generally carried out under mild conditions. For instance, the reaction of an acid anhydride with a primary amine can be conducted in a solvent like ethyl acetate (B1210297) at room temperature. trigon-chemie.com The reaction with ammonia is typically performed using a concentrated aqueous solution. researchgate.net In the case of dodecenyl succinic anhydride (DDSA), a closely related compound, these reactions are utilized to modify biopolymers like proteins. libretexts.org

Table 1: Representative Conditions for Aminolysis of Alkenyl Succinic Anhydrides

NucleophileReaction ConditionsProduct Type
Primary AmineRoom temperature in a suitable solvent (e.g., ethyl acetate)N-substituted alkenyl succinamic acid
AmmoniaConcentrated aqueous solutionAlkenyl succinamic acid

The esterification of 2,5-Furandione, 3-(decenyl)dihydro- with alcohols, or alcoholysis, results in the formation of a monoester of the corresponding succinic acid derivative. researchgate.net This reaction is fundamental to its use in various industrial applications, such as the surface modification of materials like starch. researchgate.netnih.gov

The reaction can be performed by heating the anhydride with an alcohol. While the reaction can proceed without a catalyst, it is often facilitated by the use of a base like pyridine. researchgate.net For example, the esterification of corn starch with dodecenyl succinic anhydride (DDSA) is typically carried out in an aqueous slurry at a pH of 8.5–9.0 and a temperature of 313K, resulting in a reaction efficiency of 42.7%. researchgate.netresearchgate.net

Table 2: Research Findings on the Esterification of Dodecenyl Succinic Anhydride (DDSA) with Starch

ParameterValueReference
DDSA/Starch Ratio (wt/wt)10% researchgate.net
pH8.5 - 9.0 researchgate.net
Temperature (K)313 researchgate.net
Reaction Efficiency42.7% researchgate.net
Degree of Substitution0.0256% researchgate.net

Hydrolysis Pathways

In the presence of water, 2,5-Furandione, 3-(decenyl)dihydro- undergoes hydrolysis to form 3-(decenyl)succinic acid. wikipedia.orgcore.ac.uk This ring-opening reaction is a significant consideration in aqueous applications, such as in the paper industry, as the formation of the dicarboxylic acid can impact the sizing efficiency. wikipedia.org The rate of hydrolysis is influenced by factors such as pH and temperature, with the reaction being significantly faster in aqueous, especially alkaline, media. wikipedia.org This high reactivity towards hydrolysis is a key difference compared to other sizing agents like alkyl ketene (B1206846) dimers (AKDs). wikipedia.org

Reactions Involving the Decenyl Side Chain

The decenyl side chain of 2,5-Furandione, 3-(decenyl)dihydro- possesses a carbon-carbon double bond, which provides a further site for chemical modification through various olefinic transformations.

Olefinic Transformations (e.g., Hydrogenation, Halogenation, Epoxidation)

The double bond in the decenyl group can undergo a variety of addition reactions, allowing for the synthesis of a range of saturated and functionalized derivatives.

Hydrogenation: The alkenyl side chain can be saturated through catalytic hydrogenation. For instance, the hydrogenation of alkenyl succinic anhydrides can produce alkyl succinic anhydrides. google.com This reaction is typically carried out using catalysts such as palladium on alumina (B75360) (Pd/Al₂O₃) and can be performed selectively. mendeley.com The selective hydrogenation of substituted succinic anhydrides has also been reported. rsc.org

Halogenation: The addition of halogens, such as chlorine or bromine, across the double bond is a characteristic reaction of alkenes. wikipedia.orglibretexts.orglibretexts.org This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, resulting in the formation of a vicinal dihalide. wikipedia.orgyoutube.comyoutube.com The reaction is typically carried out in an inert solvent.

Epoxidation: The double bond of the decenyl side chain can be converted to an epoxide ring through reaction with a peroxy acid. The epoxidation of unsaturated fatty acid methyl esters, which also contain alkenyl chains, is a well-established process. rsc.org The reactivity in this transformation is influenced by the number of double bonds in the alkenyl chain. rsc.org This reaction introduces a reactive oxirane ring that can undergo further nucleophilic attack.

Table 3: Potential Olefinic Transformations of the Decenyl Side Chain

TransformationTypical ReagentsProduct Functional Group
HydrogenationH₂, Metal Catalyst (e.g., Pd/Al₂O₃)Saturated Alkyl Chain
HalogenationX₂ (X = Cl, Br)Vicinal Dihalide
EpoxidationPeroxy Acid (e.g., m-CPBA)Epoxide

Oxidation Reactions

The presence of a carbon-carbon double bond in the decenyl side chain makes 2,5-Furandione, 3-(decenyl)dihydro- susceptible to oxidation. This process, particularly autooxidation, is a notable transformation pathway for alkenyl succinic anhydrides (ASAs).

Research Findings on Autooxidation:

Studies on analogous alkenyl succinimides have shown that the autoxidation process is primarily initiated at the double bond or the adjacent allylic hydrogen atoms. acs.orgresearchgate.net This indicates that the double bond is the most reactive site for oxidation in the molecule. The degradation of these compounds is significantly influenced by the presence of the double bond, with the succinimide (B58015) group and the alkane tail showing less involvement. acs.org

The oxidation of ASAs is understood to be a complex process that is notably dependent on environmental factors. Research has indicated that the oxidation reaction is significantly influenced by light. tappi.orgdntb.gov.uaresearchgate.net Temperature has been found to have a moderate effect on the chemical stability and the rate of oxidation. tappi.orgdntb.gov.ua The products of this autooxidation can alter the chemical and physical properties of the material, which is a critical consideration in applications such as paper sizing, where ASAs are commonly used. tappi.orgdntb.gov.uaresearchgate.net While the general mechanism involves the formation of hydroperoxides and subsequent decomposition products, the specific oxidized derivatives of 2,5-Furandione, 3-(decenyl)dihydro- under various conditions are not extensively detailed in the available literature.

Polymerization Mechanisms

2,5-Furandione, 3-(decenyl)dihydro- can act as a monomer in polymerization reactions, primarily through the reactivity of its anhydride ring and the alkenyl group. This dual functionality allows it to be incorporated into various polymer architectures.

Copolymerization with Polyols (e.g., Polyethylene (B3416737) Glycol)

The anhydride ring of 2,5-Furandione, 3-(decenyl)dihydro- is susceptible to ring-opening by nucleophiles, such as the hydroxyl groups of polyols. This reaction forms the basis for its copolymerization with polyols like polyethylene glycol (PEG), leading to the formation of polyesters.

The mechanism involves the nucleophilic attack of a hydroxyl group from the polyol on one of the carbonyl carbons of the anhydride ring. This results in the opening of the ring and the formation of an ester linkage, with the other carbonyl group being converted to a carboxylic acid. This newly formed carboxylic acid can then react with another hydroxyl group, typically at elevated temperatures and often in the presence of a catalyst, to form a second ester linkage and a molecule of water, thus propagating the polymer chain.

This type of ring-opening polymerization is a common method for synthesizing polyesters. For instance, the reaction of succinic anhydride with PEG, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of a carboxylic acid-terminated PEG chain, demonstrating the ring-opening of the anhydride by the hydroxyl group of PEG. researchgate.net This principle is directly applicable to the copolymerization of 2,5-Furandione, 3-(decenyl)dihydro- with PEG, where the anhydride ring would be opened by the hydroxyl end-groups of the PEG chains.

The properties of the resulting copolymers can be tailored by varying the molecular weight of the PEG and the ratio of the comonomers. The incorporation of the decenyl-substituted furan-dione monomer introduces a hydrophobic side chain into the polymer structure, which can influence the physical properties of the final material, such as its solubility and thermal characteristics.

Role as a Monomer in Furan-Based Polymer Synthesis

2,5-Furandione, 3-(decenyl)dihydro- serves as a valuable monomer in the synthesis of furan-based polymers. Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based building blocks for polyesters that can be alternatives to petroleum-based plastics. ncsu.edu

In this context, 2,5-Furandione, 3-(decenyl)dihydro- can be utilized in several ways. The anhydride ring can undergo ring-opening polymerization with diols to form polyesters, as discussed previously. This positions it as a furan-containing monomer that can be incorporated into polyester (B1180765) backbones.

Furthermore, the double bond in the decenyl side chain offers another route for polymerization. This alkenyl group can participate in free-radical polymerization with other vinyl monomers. This would result in a polymer with the furan-dione moiety pendant to the main polymer chain.

The synthesis of furan-based polyesters often involves polycondensation reactions between furan-based diacids or their esters and diols. ncsu.edunih.gov While 2,5-Furandione, 3-(decenyl)dihydro- is an anhydride, its ring-opened form is a dicarboxylic acid, which can then participate in such polycondensation reactions. The presence of the long alkyl chain (decenyl) would be expected to impart flexibility and hydrophobicity to the resulting furan-based polymer.

Advanced Analytical Techniques for the Characterization and Detection of 2,5 Furandione, 3 Decenyl Dihydro

Spectroscopic Methodologies

Spectroscopic techniques provide fundamental information regarding the molecular framework and the connectivity of atoms within 2,5-Furandione, 3-(decenyl)dihydro-.

One-dimensional NMR provides the foundational data for structural confirmation.

¹H NMR: The proton NMR spectrum of an ASA, such as 2,5-Furandione, 3-(decenyl)dihydro-, exhibits characteristic signals corresponding to the different chemical environments of the protons. A study on ASAs derived from high oleic sunflower oil methyl esters identified key chemical shift regions. core.ac.uk The spectrum would show multiplets for the olefinic protons of the decenyl chain, signals for the protons on the succinic anhydride (B1165640) ring, and a series of signals for the aliphatic methylene (B1212753) and methyl groups of the long alkyl chain. core.ac.uk

A representative ¹H NMR spectrum would display peaks in the following regions:

Investigation of Derivatives and Analogues of 2,5 Furandione, 3 Decenyl Dihydro

Structurally Related Dihydrofuran-2,5-diones

The core structure of 2,5-Furandione, 3-(decenyl)dihydro- is a five-membered dihydrofuran-2,5-dione ring with a decenyl group attached. Variations in this structure, particularly in the substituent group and the nature of the alkenyl chain, give rise to a range of analogues with distinct properties.

Succinic Anhydride (B1165640) Derivatives (e.g., Dodecenylsuccinic Anhydride, Tetrapropenylsuccinic Anhydride)

Dodecenylsuccinic anhydride (DDSA) and tetrapropenylsuccinic anhydride (TPSA) are prominent examples of succinic anhydride derivatives that are structurally similar to 3-(decenyl)dihydro-2,5-furandione. sigmaaldrich.comhimedialabs.com These compounds are characterized by a succinic anhydride backbone with a C12 alkenyl chain. sigmaaldrich.comsigmaaldrich.com

Dodecenylsuccinic Anhydride (DDSA):

DDSA is a long-chained aliphatic anhydride, typically existing as a mixture of isomers. sigmaaldrich.comhimedialabs.comsigmaaldrich.com It is recognized for its utility as a curing agent for epoxy resins, particularly in the electrical industry. himedialabs.compolysciences.comoxinst.com The dodecenyl chain enhances the hydrophobicity of materials it is incorporated into, a property leveraged in the synthesis of modified chitosan (B1678972) hydrogels for drug delivery and in the formulation of water-repellent coatings. sigmaaldrich.comsigmaaldrich.com DDSA can undergo several reactions, including esterification, amidation, and ring-opening, making it a versatile chemical intermediate. sigmaaldrich.comsigmaaldrich.com

Tetrapropenylsuccinic Anhydride (TPSA):

TPSA, also referred to as isododecenylsuccinic anhydride, is another C12 alkenyl succinic anhydride. cymitquimica.comtcichemicals.com It is a viscous liquid at room temperature and finds application as a reactive diluent and modifier in the production of polymers for coatings, adhesives, and sealants. cymitquimica.com Its applications also extend to being a corrosion inhibitor, a viscosity improver in lubricants, and a gelling agent in greases. trigon-chemie.com

A key distinction between these derivatives lies in the isomeric structure of their alkenyl chains, which can influence their physical and chemical properties.

Table 1: Properties of Succinic Anhydride Derivatives

PropertyDodecenylsuccinic Anhydride (DDSA)Tetrapropenylsuccinic Anhydride (TPSA)
CAS Number 25377-73-5 cymitquimica.com26544-38-7 cymitquimica.comtrigon-chemie.comparchem.com
Molecular Formula C₁₆H₂₆O₃ himedialabs.comcymitquimica.comC₁₆H₂₆O₃ cymitquimica.com
Molecular Weight 266.38 g/mol sigmaaldrich.comcymitquimica.com266.38 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid cymitquimica.comClear yellow, viscous liquid cymitquimica.comtrigon-chemie.com
Boiling Point -180-190 °C (at 5 mm Hg) parchem.com
Flash Point -178 °C parchem.com
Specific Gravity -1.0 (at 20 °C) parchem.com

Substituted Dihydro-2,5-furandiones with Varying Alkyl/Alkenyl Chains

The properties of dihydro-2,5-furandiones can be systematically altered by changing the length and saturation of the hydrocarbon chain attached to the furanone ring. This allows for the fine-tuning of characteristics like hydrophobicity, reactivity, and compatibility with other materials.

Examples of such variations include:

Methyl-substituted: 2,5-Furandione, dihydro-3-methyl- (also known as pyrotartaric anhydride) features a simple methyl group. nist.gov

Allyl-substituted: 3-Allyl(dihydro)furan-2,5-dione contains a short, reactive allyl group. nih.gov

Long-chain saturated: Dodecylsuccinic anhydride possesses a saturated C12 alkyl chain. nih.gov

Long-chain unsaturated: Besides the decenyl and dodecenyl versions, there are also octadecenyl derivatives like 2,5-Furandione, dihydro-3-(octadecen-1-yl)-. nih.gov

Mixed-chain derivatives: There are also derivatives with a mixture of C11-13 or C15-20 alkenyl chains. nih.govepa.gov

The length of the alkyl or alkenyl chain significantly impacts the compound's physical state and solubility. Shorter chains generally result in more volatile compounds, while longer chains increase the molecular weight and lead to a more solid or waxy consistency. nih.govtrigon-chemie.com The presence of a double bond in the alkenyl chain provides a site for further chemical modification, such as polymerization or addition reactions.

Table 2: Examples of Substituted Dihydro-2,5-furandiones

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chain Type
2,5-Furandione, dihydro-3-methyl-4100-80-5 nist.govC₅H₆O₃ nist.gov114.10 nist.govMethyl
3-Allyl(dihydro)furan-2,5-dione7539-12-0 nih.govC₇H₈O₃ nih.gov140.14 nih.govAllyl
2,5-Furandione, 3-(decenyl)dihydro-25447-83-0 nih.govC₁₄H₂₂O₃ nih.gov238.32 nih.govDecenyl
Dodecylsuccinic anhydride2561-85-5 nih.govC₁₆H₂₈O₃ nih.gov268.39 nih.govDodecyl
2,5-Furandione, dihydro-3-(octadecen-1-yl)--C₂₂H₃₈O₃ nih.gov350.54Octadecenyl

Functionalized Derivatives (e.g., Amine-functionalized derivatives)

The anhydride group in 2,5-Furandione, 3-(decenyl)dihydro- and its analogues is susceptible to nucleophilic attack, providing a straightforward route to functionalized derivatives. Reaction with amines leads to the formation of amides or imides, introducing nitrogen-containing functional groups into the molecule. trigon-chemie.com These amine-functionalized derivatives can exhibit altered solubility, reactivity, and potential for further chemical transformations.

For instance, the reaction with amines can yield products with applications as surfactants or as intermediates for more complex chemical syntheses. trigon-chemie.com The specific properties of the resulting amine-functionalized derivative will depend on the nature of the amine used in the reaction.

Comparative Studies of Reactivity and Synthetic Pathways across Analogues

The primary synthetic route to alkenyl succinic anhydrides like 2,5-Furandione, 3-(decenyl)dihydro- involves the reaction of maleic anhydride with an appropriate alkene, in this case, decene. This "ene" reaction is a well-established method for forming the carbon-carbon bond between the succinic anhydride ring and the alkenyl chain.

The reactivity of the resulting anhydride is a key characteristic. The anhydride ring is electrophilic and readily reacts with nucleophiles such as water, alcohols, and amines. This reactivity is central to their use as curing agents and cross-linking agents. sigmaaldrich.comsigmaaldrich.com For example, in epoxy resin formulations, the anhydride ring opens upon reaction with hydroxyl groups on the epoxy polymer, leading to the formation of a cross-linked, thermoset material. sigmaaldrich.comoxinst.com

Comparative studies of reactivity across different analogues would likely focus on how the nature of the alkenyl chain influences the rate and extent of these reactions. Factors such as steric hindrance near the anhydride ring and the electronic effects of the substituent can modulate reactivity. For instance, a bulkier or more electron-withdrawing alkenyl group could affect the accessibility and electrophilicity of the anhydride carbonyl groups.

The synthetic pathways to various analogues are generally similar, with the primary variable being the choice of the starting alkene. The purification and handling of these compounds require consideration of their susceptibility to hydrolysis. The presence of water can lead to the opening of the anhydride ring to form the corresponding dicarboxylic acid, which can impact the desired reactivity and performance in applications. trigon-chemie.com

Theoretical and Computational Approaches in the Study of 2,5 Furandione, 3 Decenyl Dihydro

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of alkenyl succinic anhydrides (ASAs). While specific DFT studies on 2,5-Furandione, 3-(decenyl)dihydro- are not widely published, research on related, shorter-chain ASAs like hexenyl succinic anhydride (B1165640) and octenyl succinic anhydride provides a strong basis for understanding its properties.

In a theoretical study of these related ASAs, the molecular geometries were optimized, and various quantum-chemical parameters were calculated. ppor.az These calculations help in predicting the stability and reactivity of the molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. ppor.az

For hexenyl succinic anhydride and octenyl succinic anhydride, the calculated energy gaps were found to be 6.276 eV and 6.247 eV, respectively, indicating high stability. ppor.az Based on these findings, it can be inferred that 2,5-Furandione, 3-(decenyl)dihydro- would also exhibit a significant HOMO-LUMO gap, suggesting good chemical stability.

Furthermore, quantum chemical calculations can determine various reactivity descriptors. ppor.az Parameters such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. ppor.az For the studied ASAs, low chemical hardness and high chemical softness were observed, which classifies them as "soft" molecules with high reactivity. ppor.az The significant electrophilic character suggested by these calculations points towards potential biological activity. ppor.az

Table 1: Computed Quantum-Chemical Parameters for Alkenyl Succinic Anhydrides

Parameter Hexenyl Succinic Anhydride Octenyl Succinic Anhydride
HOMO Energy (eV) - -
LUMO Energy (eV) - -
Energy Gap (ΔE) (eV) 6.276 6.247
Chemical Hardness (η) Low Low
Chemical Softness (S) High High
Electrophilicity Index (ω) Significant Significant

Data derived from a DFT study on related alkenyl succinic anhydrides. ppor.az

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are valuable for studying the behavior of molecules and materials at an atomistic level. These methods can be applied to understand the compatibility of ASAs in polymer blends and their interactions with other molecules.

For instance, MD simulations have been used to investigate the compatibility of polymer blends containing maleic anhydride copolymers. researchgate.netresearchgate.net These studies often employ force fields like the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) to model the interactions between atoms. researchgate.net By calculating parameters such as the Flory-Huggins interaction parameter (χ) and solubility parameters (δ), the miscibility of the polymer blends can be predicted. researchgate.net

Furthermore, mesoscopic simulations can be employed to study the system at a larger length and time scale, providing information on properties like the free energy of mixing and the stability of emulsions. researchgate.net

Structure-Reactivity Relationships and Predictive Models

Understanding the relationship between the structure of ASAs and their reactivity is crucial for optimizing their performance in various applications. For ASAs used in papermaking, the primary reaction is the esterification of cellulose (B213188) by the anhydride ring. wikipedia.org However, a competing reaction is the hydrolysis of the anhydride ring, which is generally undesirable. researchgate.nettappi.org

The structure of the alkenyl chain plays a significant role in the reactivity and physical properties of the ASA. A study on oleic succinic anhydrides with varying alkyl ester chain lengths demonstrated that physicochemical properties like viscosity, melting point, and density are dependent on the length of the alkyl radical. researchgate.net This suggests that the C10 chain in 2,5-Furandione, 3-(decenyl)dihydro- will influence its physical properties and how it interacts with other molecules.

Predictive models can be developed based on these structure-reactivity relationships. For example, response surface methodology (RSM) has been used to model and optimize the synthesis of ASAs. core.ac.uk This statistical approach allows for the investigation of the influence of reaction parameters like temperature and molar ratios on the yield and purity of the product. core.ac.uk

In the context of its application, the reactivity of the anhydride ring is of paramount importance. The five-membered ring structure of succinic anhydride is strained, which contributes to its reactivity. youtube.com The presence of the electron-withdrawing carbonyl groups makes the carbonyl carbons electrophilic and susceptible to nucleophilic attack by hydroxyl groups on cellulose or by water. youtube.comwikipedia.org The long, hydrophobic decenyl chain is expected to influence the orientation of the molecule at the water-cellulose interface, thereby affecting the relative rates of esterification and hydrolysis.

Table 2: Chemical Compounds Mentioned

Compound Name
2,5-Furandione, 3-(decenyl)dihydro-
Hexenyl succinic anhydride
Octenyl succinic anhydride
Maleic anhydride
Cellulose
Oleic succinic anhydrides

Conclusion and Future Research Directions

Synthesis and Reaction Development Challenges

The synthesis of 2,5-Furandione, 3-(decenyl)dihydro- and related alkenyl succinic anhydrides (ASAs) presents several challenges that are the focus of ongoing research. A primary difficulty lies in controlling the reaction to achieve a high yield of the desired product while minimizing side reactions. For instance, in applications involving natural polymers like cellulose (B213188), achieving a high degree of esterification is crucial for performance, but the reaction is often inefficient in aqueous environments. nih.gov The high reactivity of the anhydride (B1165640) group makes it susceptible to hydrolysis, which can be detrimental to its intended function, particularly in processes like paper sizing. researchgate.net

Future research is directed towards the development of more effective and environmentally benign catalysts and solvent systems to improve reaction yields. nih.gov The goal is to facilitate the esterification process, especially in water-based systems, which are common in industrial applications. nih.gov Another significant challenge is controlling the degree of substitution on the polymer backbone. Research has explored one-step processes using free radical initiators to produce alkenyl succinic anhydrides with an average of more than 1.2 succinic groups per alkenyl group, indicating a focus on creating molecules with higher functionality. google.com The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO), and reaction conditions like temperature and pH, are critical variables that need to be optimized for specific substrates to ensure homogeneous products and high conversion rates. mdpi.comgoogle.com

Emerging Applications in Advanced Materials

The unique chemical structure of 2,5-Furandione, 3-(decenyl)dihydro-, featuring both a reactive anhydride ring and a hydrophobic decenyl chain, makes it a valuable component in the creation of advanced materials. A significant area of application is as a curing agent for epoxy resins. acumenresearchandconsulting.combroadview-tech.com The resulting cured epoxies exhibit desirable properties such as low moisture absorption, enhanced flexibility, and improved toughness, making them suitable for demanding applications like corrosion-protective coatings, adhesives, electrical potting compounds, and sealants. broadview-tech.comsigmaaldrich.com

Furthermore, this compound is increasingly used to modify the properties of biopolymers. By reacting it with natural materials like starch, cashew gum, and other polysaccharides, researchers can create derivatives with enhanced hydrophobicity. mdpi.comnih.govresearchgate.net These modified biopolymers have potential applications across various industries, including paints, cosmetics, and food. nih.gov For example, modifying gum arabic with dodecenyl succinic anhydride (a closely related compound) has been shown to improve its emulsification properties, opening up possibilities for its use in microencapsulation. guildhe.ac.uk The drive towards lightweight, durable, and high-performance materials in the automotive, electronics, and construction industries is also fueling demand for materials incorporating these anhydrides. dataintelo.comopenpr.com

Future Directions in Comprehensive Characterization and Analytical Methodologies

A clear understanding of the structure-property relationships of materials derived from 2,5-Furandione, 3-(decenyl)dihydro- is essential for their effective application. This necessitates the use and development of comprehensive characterization techniques. There remains some debate in the scientific community regarding the precise nature of the bonding between alkenyl succinic anhydrides and substrates like cellulose, specifically whether a covalent ester bond is consistently formed. nih.gov Future analytical work will be crucial to resolving these questions.

A suite of analytical methods is typically employed to characterize these materials. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the occurrence of the esterification reaction. mdpi.comguildhe.ac.uk Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the modified polymers. mdpi.com Thermal properties are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which can reveal changes in gelatinization temperatures and thermal stability upon modification. mdpi.comresearchgate.net For applications involving emulsions, techniques like laser diffraction are used to determine droplet size and stability. guildhe.ac.uk Future research will likely focus on refining these methods and potentially developing new in-situ analytical techniques to better understand the reaction dynamics and the final structure of the modified materials.

Prospects for Novel Derivative Design and Functionalization

The versatility of the 2,5-Furandione, 3-(decenyl)dihydro- molecule provides a platform for the design of a wide array of novel derivatives with tailored functionalities. The ability of the anhydride ring to undergo reactions such as esterification, amidation, and ring-opening allows for its attachment to a variety of molecules, particularly those with hydroxyl or amine groups. sigmaaldrich.com

A major avenue for future research is the continued exploration of biopolymer modification. By controlling the degree of substitution, derivatives with finely tuned hydrophobic properties can be created. guildhe.ac.uk This allows for the development of new bio-based materials with specific functionalities, such as improved emulsifying capacity or altered viscosity. researchgate.netresearchgate.net Another promising direction is the synthesis of derivatives with a higher density of succinic anhydride groups along the polymer chain, which could lead to materials with enhanced cross-linking capabilities and modified physical properties. google.com Furthermore, there is a growing interest in developing derivatives from renewable, bio-based feedstocks to align with sustainability goals and reduce environmental impact. openpr.com The design of such novel derivatives holds the key to unlocking new applications and improving the performance of existing materials.

Q & A

Q. What are the established synthetic routes for 2,5-Furandione, 3-(decenyl)dihydro-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the reaction of maleic anhydride with decenyl-substituted precursors under controlled conditions. For example, polyisobutylene-based analogs (e.g., polyisobutenylsuccinic anhydride) are synthesized via thermal ene reactions between maleic anhydride and polyisobutylene at 200–250°C . Optimization includes:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity.
  • Temperature control : Excessive heat may lead to undesired polymerization.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Comparative analysis of analogous compounds (e.g., C15–C20 alkenyl derivatives) suggests adjusting stoichiometry and reaction time for higher yields .

Q. Which spectroscopic techniques are most effective for characterizing 2,5-Furandione, 3-(decenyl)dihydro-?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and dihydrofuran ring conformation. For example, δ 5.2–5.6 ppm (olefinic protons) and δ 2.8–3.2 ppm (anhydride protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular mass. Fragmentation patterns (e.g., m/z 107, 108) align with maleic anhydride derivatives .
  • IR Spectroscopy : Peaks at 1850 cm⁻¹ and 1775 cm⁻¹ confirm anhydride C=O stretching .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 2,5-Furandione, 3-(decenyl)dihydro-?

  • Methodological Answer : Despite computational docking studies suggesting anti-migraine activity (binding to 8 hub genes), industrial applications dominate, and bioactivity claims require validation . Steps to address contradictions:
  • In vitro assays : Test receptor binding affinity using purified protein targets.
  • In vivo models : Evaluate pharmacokinetics in animal models (e.g., migraine induction assays).
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., dodecenyl derivatives) to identify confounding factors .

Q. What strategies are recommended for studying the reactivity of 2,5-Furandione, 3-(decenyl)dihydro- with nucleophiles?

  • Methodological Answer :
  • Kinetic Studies : Monitor ring-opening reactions (e.g., with amines or alcohols) via UV-Vis spectroscopy or HPLC.
  • Computational Modeling : DFT calculations predict regioselectivity in nucleophilic attacks at carbonyl positions .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., decenyl-substituted succinamic acids) .

Q. How can structural analogs inform the design of derivatives with tailored properties?

  • Methodological Answer :
  • SAR Analysis : Compare analogs (e.g., C15–C20 alkenyl derivatives) to correlate chain length with solubility and thermal stability .
  • Table: Key Properties of Analogous Compounds
SubstituentBoiling Point (°C)Solubility (LogP)
Decenyl (C10)429.4 (predicted)4.027
Dodecenyl (C12)435.0 (predicted)4.512
Hexadecenyl (C16)440.1 (predicted)5.203
  • Synthetic Modifications : Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility for biomedical applications .

Data Analysis and Validation

Q. What computational tools are suitable for predicting the physicochemical properties of 2,5-Furandione, 3-(decenyl)dihydro-?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict thermal stability using software like GROMACS.
  • QSAR Models : Relate substituent chain length to properties like melting point (e.g., boiling point increases by ~5°C per two carbons) .
  • Docking Software (AutoDock Vina) : Validate bioactivity hypotheses by simulating interactions with protein targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.